1-Methylpsilocin

Vue d'ensemble

Description

1-Methylpsilocin is a tryptamine derivative developed by Sandoz. It acts as a selective agonist of the serotonin 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor .

Méthodes De Préparation

1-Methylpsilocin can be synthesized through various synthetic routes. One common method involves the methylation of psilocin. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate . The reaction conditions often include an organic solvent such as dimethylformamide and a temperature range of 0-25°C.

Analyse Des Réactions Chimiques

1-Methylpsilocin undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tryptamine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted indole derivatives and reduced tryptamine analogs.

Applications De Recherche Scientifique

Pharmacological Properties

1-Methylpsilocin acts primarily as a selective agonist of the serotonin 5-HT2C receptor, with an IC50 value of 12 nM for this receptor compared to 633 nM for the 5-HT2A receptor. Additionally, it serves as an inverse agonist at the 5-HT2B receptor (Ki = 38 nM) . This selective receptor activity suggests that this compound may offer therapeutic benefits without the pronounced hallucinogenic effects typically associated with psychedelics like psilocybin.

Therapeutic Applications

This compound has been investigated for several clinical applications:

- Ocular Disorders : Preliminary studies suggest that this compound may be effective in treating glaucoma by reducing intraocular pressure through its action on serotonin receptors .

- Obsessive-Compulsive Disorder : Research indicates that this compound can inhibit compulsive behaviors in animal models, making it a potential candidate for treating obsessive-compulsive disorder .

- Cluster Headaches : The compound has shown promise in alleviating cluster headaches, a condition often resistant to conventional treatments .

Neuroinflammatory Disorders

A study explored the effects of psilocin on microglial cells, revealing that it inhibited reactive oxygen species (ROS) production and nitric oxide (NO) release while not affecting tumor necrosis factor (TNF) secretion. These findings indicate that psilocin may help mitigate neuroinflammation associated with conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in various psychiatric disorders. Initial results suggest that patients experience reduced symptoms with minimal side effects compared to traditional treatments .

Comparative Efficacy Table

| Application | Traditional Treatment Options | Potential Benefits of this compound |

|---|---|---|

| Glaucoma | Prostaglandin analogs | Lower intraocular pressure with fewer side effects |

| Obsessive-Compulsive Disorder | SSRIs | Reduced compulsive behavior without significant hallucinogenic effects |

| Cluster Headaches | Triptans | Potential for rapid relief from headache episodes |

Mécanisme D'action

1-Methylpsilocin exerts its effects primarily through its action on serotonin receptors. It acts as a selective agonist of the serotonin 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor . This interaction modulates the activity of these receptors, leading to various physiological effects. The compound does not activate the 5-HT1A receptor, distinguishing it from other tryptamine derivatives .

Comparaison Avec Des Composés Similaires

1-Methylpsilocin is similar to other tryptamine derivatives such as psilocin and 2-Bromo-LSD. it has a higher affinity for the 5-HT2C receptor compared to psilocin, making it potentially less likely to produce hallucinogenic effects . This unique property makes it a promising candidate for therapeutic applications where hallucinogenic side effects are undesirable.

Similar Compounds

- Psilocin

- 2-Bromo-LSD

- CP-132,484

- O-4310

This compound’s selective receptor affinity and reduced hallucinogenic potential highlight its uniqueness among tryptamine derivatives .

Activité Biologique

1-Methylpsilocin, a derivative of psilocin, is gaining attention for its unique pharmacological properties and potential therapeutic applications. This compound acts primarily as a selective agonist of the serotonin 5-HT2C receptor and exhibits distinct biological activities compared to its parent compound, psilocin. This article explores the biological activity of this compound, focusing on its receptor interactions, effects on behavior, and implications for therapeutic use.

This compound (chemical formula: , molar mass: ) has been identified as a selective agonist for the 5-HT2C receptor with an IC50 value of 12 nM, while it shows significantly lower affinity for the 5-HT2A receptor (IC50 of 633 nM) . This selectivity suggests that this compound may produce fewer side effects associated with broader serotonin receptor activation.

Receptor Interaction Table

| Receptor Type | Affinity (IC50) |

|---|---|

| 5-HT2C | 12 nM |

| 5-HT2A | 633 nM |

| 5-HT1A | Inactive |

Behavioral Studies

Behavioral assays in mice have highlighted the distinct effects of this compound compared to psilocin. In tests measuring head twitch response (HTR), which is mediated by the 5-HT2A receptor, both psilocin and 5-MeO-DMT induced significant responses. In contrast, this compound did not produce any behavioral effects at doses ranging from 0.6 to 9.6 mg/kg . This indicates that while it interacts with the 5-HT2A receptor, its pharmacological profile is more selective and may lead to fewer hallucinogenic effects.

Case Studies and Clinical Implications

This compound has been investigated for potential applications in treating conditions such as glaucoma , obsessive-compulsive disorder (OCD) , and cluster headaches . The selective action on the serotonin system suggests that it could offer therapeutic benefits while minimizing adverse effects commonly associated with broader serotonergic agents.

Summary of Clinical Findings

| Condition | Potential Application |

|---|---|

| Glaucoma | Investigated for intraocular pressure reduction |

| Obsessive-Compulsive Disorder | Potential anxiolytic effects |

| Cluster Headaches | Analgesic properties under study |

Propriétés

IUPAC Name |

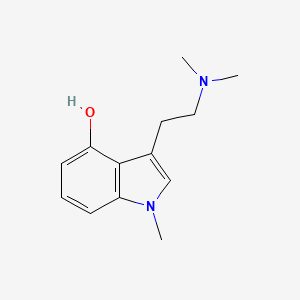

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658761 | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-16-3 | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.